Cas no 477709-98-1 (N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE)

N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE structure
477709-98-1 structure
Product Name:N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE
CAS No:477709-98-1
Molecular Formula:C20H19N3OS
Molecular Weight:349.44936299324
CID:5236083

N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE Properties

Names and Identifiers

    • N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE
    • N-ALLYL-N-(2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINYL)AMINE
    • 6-[(benzenesulfinyl)methyl]-2-phenyl-N-(prop-2-en-1-yl)pyrimidin-4-amine
    • 4-Pyrimidinamine, 2-phenyl-6-[(phenylsulfinyl)methyl]-N-2-propen-1-yl-
    • N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine
    • 6-(benzenesulfinylmethyl)-2-phenyl-N-prop-2-enylpyrimidin-4-amine
    • N-allyl-2-phenyl-6-(phenylsulfinylmethyl)pyrimidin-4-amine
    • InChIKey: DMBNHCLFZSQWGC-UHFFFAOYSA-N
    • Inchi: 1S/C20H19N3OS/c1-2-13-21-19-14-17(15-25(24)18-11-7-4-8-12-18)22-20(23-19)16-9-5-3-6-10-16/h2-12,14H,1,13,15H2,(H,21,22,23)
    • SMILES: S(C1C=CC=CC=1)(CC1C=C(NCC=C)N=C(C2C=CC=CC=2)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Heavy Atom Count: 25
  • Complexity: 433
  • XLogP3: 3.6
  • Topological Polar Surface Area: 74.1

N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674530-1mg
N-allyl-2-phenyl-6-((phenylsulfinyl)methyl)pyrimidin-4-amine
477709-98-1 98%
1mg
¥556 2023-04-14

N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE Related Literature

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